Marinobufagenin

Descripción general

Descripción

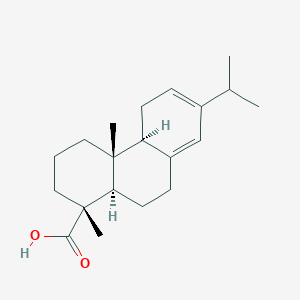

Marinobufagenin es un esteroide cardiotónico bufadienólido que se puede encontrar en el plasma y la orina de sujetos humanos con infarto de miocardio, insuficiencia renal e insuficiencia cardíaca . También es secretado por el sapo Bufo rubescens y otras especies relacionadas como Bufo marinus . This compound actúa como un vasoconstrictor con efectos similares a la digital .

Aplicaciones Científicas De Investigación

Marinobufagenin tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

Marinobufagenin ejerce sus efectos uniéndose a la enzima adenosina trifosfatasa de sodio-potasio (Na+/K±ATPasa) . Esta unión inhibe la actividad de la enzima, lo que lleva a un aumento de los niveles de sodio intracelular. Los niveles elevados de sodio posteriormente provocan un aumento de los niveles de calcio intracelular a través del intercambiador sodio-calcio, lo que resulta en una contractilidad cardíaca mejorada . Además, this compound induce la endocitosis de Na+/K±ATPasa, modulando aún más su actividad .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Marinobufagenin has a common action on the inhibition of the adenosine triphosphatase sodium-potassium pump (Na+/K±ATPase) . This enzyme is ubiquitous in cell membranes and plays a role in positive cardiac inotropism . After binding to the enzyme Na+/K±ATPase, this compound slowly dissociates to induce the endocytosis of this enzyme .

Cellular Effects

This compound has been shown to induce changes in proliferation or viability of pig kidney cells . It also stimulates the expression of the early apoptosis marker, annexin-V . This compound also stimulates the secretion of interleukin-6 .

Molecular Mechanism

This compound acts as an endogenous cardiotonic steroid . It inhibits the Na+/K±ATPase, an enzyme which is ubiquitous in cell membranes . This inhibition leads to a variety of effects at the molecular level, including changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound on cells can change over time. For example, it has been shown to induce rapid ERK1/2 phosphorylation . The corresponding proliferative response was observed for this compound .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For example, this compound has been shown to enhance cardiac contractility in mice with ouabain-sensitive α1 Na±K±ATPase .

Metabolic Pathways

This compound is involved in the inhibition of the adenosine triphosphatase sodium-potassium pump (Na+/K±ATPase) . This enzyme is a key player in the regulation of sodium and potassium ion concentrations within cells .

Transport and Distribution

This compound, after binding to the enzyme Na+/K±ATPase, slowly dissociates to induce the endocytosis of this enzyme . This suggests that this compound may be transported and distributed within cells via endocytosis .

Subcellular Localization

The exact subcellular localization of this compound is not clearly defined in the literature. Given its role in inhibiting the Na+/K±ATPase, it is likely that this compound interacts with this enzyme at the cell membrane .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de marinobufagenin involucra reacciones orgánicas complejas. Un método incluye el aislamiento del compuesto del veneno cristalizado de Bufo marinus utilizando cromatografía en capa fina. La ruta sintética generalmente implica múltiples pasos, incluida la formación de la estructura central de bufadienólido y la funcionalización posterior para producir this compound.

Métodos de producción industrial: La producción industrial de this compound no está ampliamente documentada, probablemente debido a su estructura compleja y la dificultad para sintetizarla en grandes cantidades. La mayor parte del this compound disponible se extrae de fuentes naturales, como las secreciones cutáneas de los sapos .

Análisis De Reacciones Químicas

Tipos de reacciones: Marinobufagenin experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son cruciales para modificar el compuesto para diferentes aplicaciones.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean típicamente.

Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como el metóxido de sodio o el terc-butóxido de potasio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados de this compound, mientras que la reducción puede producir formas reducidas del compuesto.

Comparación Con Compuestos Similares

Marinobufagenin es parte de la familia de compuestos bufadienólidos, que incluye otros esteroides cardiotónicos como la ouabaína y la digoxina . Estos compuestos comparten un mecanismo de acción común al inhibir Na+/K±ATPasa, pero difieren en su potencia, selectividad y efectos fisiológicos . Por ejemplo, la ouabaína tiene una mayor afinidad por la bomba de sodio-potasio en comparación con la this compound, lo que la hace más potente en sus efectos . La digoxina, por otro lado, se utiliza ampliamente en entornos clínicos para tratar la insuficiencia cardíaca y las arritmias .

Compuestos similares:

- Ouabaína

- Digoxina

- Telocinobufagina

La singularidad de this compound reside en sus funciones fisiológicas específicas y su potencial como biomarcador para ciertas enfermedades .

Propiedades

IUPAC Name |

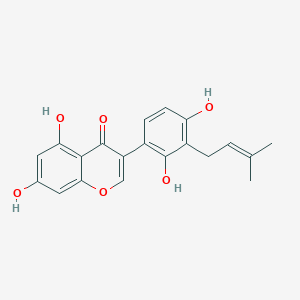

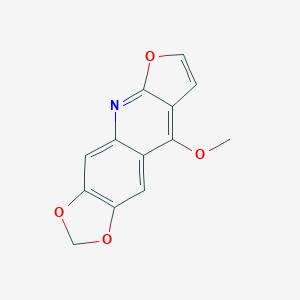

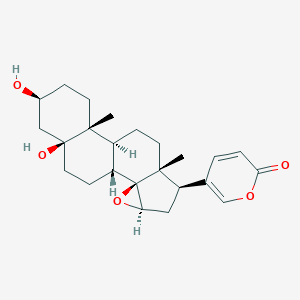

5-[(1R,2S,4R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O5/c1-21-8-5-15(25)12-23(21,27)10-7-17-16(21)6-9-22(2)18(11-19-24(17,22)29-19)14-3-4-20(26)28-13-14/h3-4,13,15-19,25,27H,5-12H2,1-2H3/t15-,16-,17+,18+,19+,21+,22+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNQTHQLNRILMH-OBBGIPBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1(CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041063 | |

| Record name | Marinobufagenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-42-8 | |

| Record name | Marinobufagenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marinobufagenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marinobufagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Marinobufagenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MARINOBUFAGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KBT25GV2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.